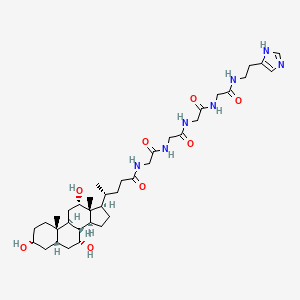
Cholyltetraglycylhistamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cholyltetraglycylhistamine is a synthetic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. It is a derivative of histamine, a biogenic amine involved in local immune responses, and is modified with cholyl and glycine groups to enhance its properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cholyltetraglycylhistamine typically involves the stepwise addition of glycine residues to a histamine backbone, followed by the conjugation of a cholyl group. The process can be summarized as follows:
Histamine Activation: Histamine is first activated using a suitable reagent such as carbodiimide to form an intermediate that can react with glycine.
Glycine Addition: Glycine is added stepwise under controlled conditions, often using protecting groups to ensure selective reactions. Each addition requires activation of the carboxyl group of glycine, typically using reagents like N-hydroxysuccinimide (NHS) and carbodiimide.
Cholyl Conjugation: The final step involves the conjugation of the cholyl group to the tetraglycylhistamine intermediate. This step is usually carried out under mild conditions to preserve the integrity of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as chromatography to isolate the final product.
化学反応の分析
Types of Reactions
Cholyltetraglycylhistamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the histamine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the histamine moiety, while substitution reactions can introduce various functional groups.
科学的研究の応用
Cholyltetraglycylhistamine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and conjugation reactions.
Biology: Investigated for its potential role in modulating histamine receptors and related pathways.
Medicine: Explored for its potential therapeutic applications, particularly in targeting histamine-related conditions.
Industry: Utilized in the development of novel materials and as a component in biochemical assays.
作用機序
The mechanism of action of cholyltetraglycylhistamine involves its interaction with histamine receptors. The cholyl and glycine modifications enhance its binding affinity and selectivity for specific receptor subtypes. This interaction can modulate various physiological responses, including immune reactions and neurotransmission.
類似化合物との比較
Similar Compounds
- Cholyldiglycylhistamine
- Cholyltriglycylhistamine
- Cholylglycylhistamine
Uniqueness
Cholyltetraglycylhistamine is unique due to the presence of four glycine residues, which enhance its solubility and stability compared to its analogs. This makes it a valuable compound for various applications, particularly in research and therapeutic contexts.
特性
CAS番号 |
98584-70-4 |
|---|---|
分子式 |
C37H59N7O8 |
分子量 |
729.9 g/mol |
IUPAC名 |
(4R)-N-[2-[[2-[[2-[[2-[2-(1H-imidazol-5-yl)ethylamino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide |
InChI |
InChI=1S/C37H59N7O8/c1-21(25-5-6-26-35-27(14-29(47)37(25,26)3)36(2)10-8-24(45)12-22(36)13-28(35)46)4-7-30(48)40-17-32(50)42-19-34(52)43-18-33(51)41-16-31(49)39-11-9-23-15-38-20-44-23/h15,20-22,24-29,35,45-47H,4-14,16-19H2,1-3H3,(H,38,44)(H,39,49)(H,40,48)(H,41,51)(H,42,50)(H,43,52)/t21-,22+,24-,25-,26+,27+,28-,29+,35+,36+,37-/m1/s1 |
InChIキー |
BLDKLXOVVLBBIN-KZAFNTRISA-N |
異性体SMILES |
C[C@H](CCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCCC1=CN=CN1)[C@H]2CC[C@@H]3[C@@]2([C@H](C[C@H]4[C@H]3[C@@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)O)C |
正規SMILES |
CC(CCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCCC1=CN=CN1)C2CCC3C2(C(CC4C3C(CC5C4(CCC(C5)O)C)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


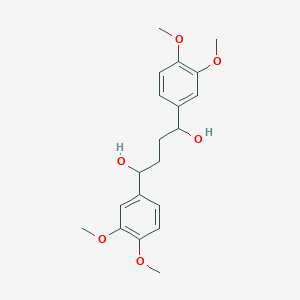
![N-{1-Benzoyl-3-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene}nitramide](/img/structure/B14336492.png)
![3,5-Dichloro-N-[2-(diethylamino)ethyl]-2,6-dimethoxybenzamide](/img/structure/B14336504.png)
![Bis[2,4,6-tri(propan-2-yl)phenyl]tin](/img/structure/B14336508.png)
![1,3,5-Trimethyl[1,1'-biphenyl]-2(1H)-one](/img/structure/B14336519.png)

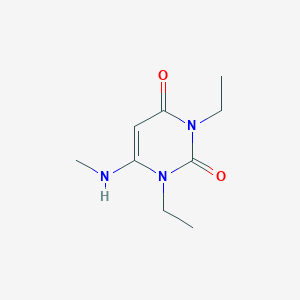
![2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane](/img/structure/B14336544.png)
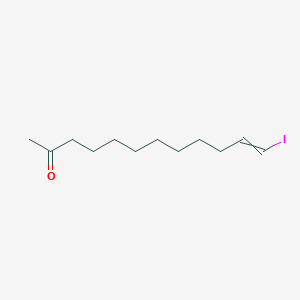
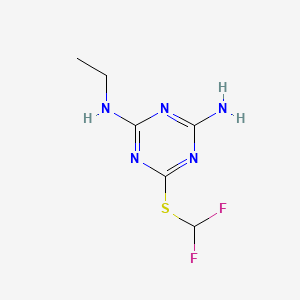
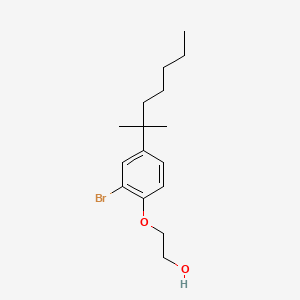
![Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]-](/img/structure/B14336563.png)
![2',2'-Dibromospiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one](/img/structure/B14336575.png)
![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]selanyl}ethane](/img/structure/B14336584.png)
